molecular formula C22H21FN2O3 B2481154 3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-65-9

3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2481154
CAS No.: 862977-65-9
M. Wt: 380.419
InChI Key: PQUNVQKTPZYLIZ-UHFFFAOYSA-N
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Description

3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific properties and applications of this compound may vary depending on its chemical structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorophenyl group, and attachment of the cyclopentylacetamido moiety. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions using fluorinated aromatic compounds.

    Attachment of Cyclopentylacetamido Moiety: This can be done through amide bond formation using cyclopentylacetic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions may include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups with varying functional groups.

    Cyclopentylacetamido Compounds: Compounds with cyclopentylacetamido moieties attached to different cores.

Uniqueness

3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c23-16-10-4-5-11-17(16)24-22(27)21-20(15-9-3-6-12-18(15)28-21)25-19(26)13-14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUNVQKTPZYLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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